2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-18(24-11-13-26-14-12-24)15-27-21-22-19(16-7-3-1-4-8-16)20(23-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQYNTZVKWERIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone typically involves the condensation of 4,5-diphenylimidazole-2-thiol with morpholinoethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol.
Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of imidazole, including 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone, exhibit significant antimicrobial properties. Studies have demonstrated that metal complexes derived from imidazole ligands possess enhanced antibacterial activity compared to their non-complexed forms. For instance, the compound was tested against various bacterial strains, revealing promising results in inhibiting growth .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
Antioxidant Properties
The antioxidant capabilities of imidazole derivatives have been extensively studied. The compound has shown potential as a radical scavenger, which can help mitigate oxidative stress in biological systems. In vitro assays indicated that the compound outperformed some known antioxidants, suggesting its utility in developing therapeutic agents for oxidative stress-related conditions .
Drug Development
The unique structure of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone makes it a candidate for drug development. Its ability to interact with biological targets at the molecular level positions it as a potential lead compound for treating various diseases, including cancer and infectious diseases. Molecular docking studies have provided insights into its binding affinities with specific enzymes and receptors, further validating its therapeutic potential .
Materials Science
In materials science, compounds containing imidazole rings are being explored for their electronic properties. The incorporation of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone into polymer matrices has been investigated for applications in organic electronics and photonic devices due to their charge transport capabilities .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives against clinical isolates of bacteria. The results indicated that compounds similar to 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone exhibited superior activity compared to standard antibiotics, suggesting their potential as novel antimicrobial agents . -
Case Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant activities of different imidazole derivatives using DPPH radical scavenging assays. The findings revealed that the compound significantly reduced DPPH radicals, indicating strong antioxidant properties that could be harnessed in nutraceutical applications .
Mechanism of Action
The mechanism of action of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or signaling pathways. The phenyl groups and morpholinoethanone moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heterocyclic Thioethers
1,3,4-Oxadiazole Thioethers ()
Compounds such as 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) and its derivatives share a thioether linkage but replace the imidazole core with a 1,3,4-oxadiazole ring. Key differences include:
- Heterocycle Properties : The oxadiazole ring (two nitrogen atoms) is less basic than imidazole (two nitrogen atoms, one protonated), affecting electron distribution and binding interactions.
- Bioactivity: Oxadiazole derivatives exhibit fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL) and herbicidal effects (e.g., bleaching in compounds 5e and 5g) . Molecular docking studies suggest these compounds target succinate dehydrogenase (SDH), with carbonyl groups critical for binding . The morpholinoethanone group in the target compound may similarly engage in hydrogen bonding with enzyme active sites.
Triazole Thioethers ()
2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids feature a 1,2,4-triazole core with methoxyphenyl substituents. Comparisons include:
- Nitrogen Content : The triazole ring (three nitrogen atoms) offers distinct hydrogen-bonding and coordination properties compared to imidazole.
- Solubility: The acetic acid moiety in triazole derivatives enhances hydrophilicity, contrasting with the morpholino group’s balanced lipophilicity.
- Toxicity : Computational models (GUSAR-online) predict acute toxicity for triazole derivatives, highlighting the need for similar assessments for the target compound .
Imidazole Derivatives ()
Nitroimidazole derivatives like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole () and its arylethanol analogues () differ in substituents:
- Electron Effects : Nitro groups are strongly electron-withdrawing, while diphenyl groups in the target compound are electron-donating, altering reactivity and binding affinities.
- Synthesis : The target compound’s thioether linkage may require nucleophilic substitution (similar to chlorination with SOCl₂ in ), whereas nitroimidazoles often employ TDAE-mediated reactions for functionalization .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- Target Compound: The morpholino group likely improves aqueous solubility relative to purely aromatic analogues.
Crystallography and Structural Analysis
Fungicidal and Herbicidal Potential
Toxicity Considerations
- Computational models (e.g., GUSAR-online) predict triazole derivatives’ acute toxicity, emphasizing the need for similar evaluations for the target compound .
Biological Activity
The compound 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article delves into its biological activity, particularly focusing on its antibacterial and antiviral properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 342.43 g/mol
This compound features a thioether linkage with an imidazole ring, which is pivotal for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various imidazole derivatives. In particular, the compound 6d from the imidazole series demonstrated significant antibacterial activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL, outperforming the standard antibiotic ciprofloxacin .
Comparative Antibacterial Activity Table
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| 6d | Staphylococcus aureus | 4 | |
| 6c | Staphylococcus aureus | 16 | |
| 6c | Enterococcus faecalis | 16 | |
| 2a | E. coli | Not Active | |
| 2b | B. subtilis | Moderate |
Antiviral Activity
The antiviral properties of imidazole derivatives have also been investigated, particularly in relation to SARS-CoV-2. Compounds similar to 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone exhibited inhibition against the SARS-CoV-2 3CLpro enzyme, with inhibition rates ranging from 84% to 99% at concentrations of 20 µM .
Antiviral Efficacy Table
| Compound | Virus Type | Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | SARS-CoV-2 | 89.96 | |
| Compound B | SARS-CoV-2 Delta | 14.1 | |
| Compound C | Ancestral SARS-CoV-2 | 6.9 |
The biological activity of imidazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within microbial cells. For instance, the inhibition of the SARS-CoV-2 protease by these compounds suggests a mechanism where the imidazole ring plays a crucial role in binding to the active site of the enzyme .
Case Studies
Several case studies have explored the synthesis and evaluation of imidazole derivatives:
- Antibacterial Evaluation : Jain et al. synthesized various derivatives and found that certain compounds exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria, although many showed limited efficacy compared to standard antibiotics .
- Antiviral Screening : A study focused on diphenylimidazole analogs reported significant enzyme inhibition against SARS-CoV-2, indicating that structural modifications could enhance antiviral activity .
Q & A
What are the recommended synthetic routes for 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone, and how can reaction conditions be optimized for yield?
Basic
The synthesis of tetra-substituted imidazole derivatives, including the target compound, typically involves condensation reactions under controlled conditions. A common approach utilizes:
- Starting materials : Substituted benzil derivatives, thiourea, and morpholinoethanone precursors.
- Catalysts : Ammonium acetate in glacial acetic acid, which facilitates cyclization and imidazole ring formation .
- Reaction optimization : Temperature (80–100°C) and solvent polarity (ethanol or acetic acid) significantly impact yield. For example, microwave-assisted synthesis can reduce reaction time and improve purity .
- Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures ensures isolation of the desired product. Yield improvements (up to 54–60%) are achievable by adjusting stoichiometry and avoiding moisture .
What methodologies are employed for the structural characterization of this compound, particularly crystallographic analysis?
Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Data collection : Use high-resolution detectors (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
- Software tools : SHELX suite (SHELXD for structure solution, SHELXL for refinement) and OLEX2 for graphical interface and analysis. WinGX integrates data processing and validation .
- Validation : Check R-factor (< 0.05), data-to-parameter ratio (> 12:1), and anisotropic displacement parameters. ORTEP diagrams visualize thermal ellipsoids .
How does 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone modulate calcium sensitivity in cardiac versus skeletal muscle, and how can conflicting data between models be resolved?
Advanced
The compound acts as a Ca²⁺ sensitizer by binding to cardiac troponin C (cTnC), but its efficacy varies:
- Cardiac trabeculae : Shows a modest Ca²⁺ sensitivity increase (ΔpCa₅₀ ≈ 0.1–0.2) due to competitive binding with endogenous Ca²⁺-Mg²⁺ sites .
- Slow skeletal muscle : Exhibits a four-fold stronger effect (ΔpCa₅₀ ≈ 0.4) owing to structural differences in troponin isoforms .
Resolving discrepancies : - Model selection : Use tissue-specific assays (e.g., skinned fibers vs. intact trabeculae) to isolate isoform effects.
- Dose-response profiling : Compare EC₅₀ values across models to identify affinity variations.
- Computational docking : Map binding interactions using cTnC and skeletal TnC crystal structures (PDB: 1SPY, 1A2X) .
What computational approaches are utilized to predict the binding affinity and interaction mechanisms of this compound with troponin C?
Advanced
Virtual screening and molecular dynamics (MD) simulations are critical:
- Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses within the cTnC hydrophobic pocket .
- Force fields : AMBER or CHARMM for MD simulations (50–100 ns trajectories) to assess stability of the ligand-TnC complex.
- Key interactions : Hydrophobic contacts with Phe77/Leu48 and hydrogen bonds with Glu76/Asn52 residues. Validate with mutagenesis studies .
What analytical techniques are critical for confirming the purity and structure of synthesized batches?
Basic
Multi-modal characterization ensures batch consistency:
- Spectroscopy :
- Mass spectrometry : HRMS (ESI+) matches theoretical mass (e.g., [M+H]⁺ = 520.2189) within 5 ppm error .
- Elemental analysis : Carbon/nitrogen content deviations < 0.4% confirm purity .
How can researchers design experiments to evaluate the structure-activity relationship (SAR) of modifications on the diphenylimidazole moiety?
Advanced
Systematic SAR studies involve:
- Scaffold diversification : Synthesize analogs with substitutions at the 4,5-diphenyl positions (e.g., halogenation, methyl groups) and thioether linkages .
- Biological assays : Measure Ca²⁺ sensitization in skinned muscle fibers and compare EC₅₀ values.
- Data correlation : Use QSAR models to link electronic (Hammett σ) and steric (Taft Es) parameters to activity trends. Highlight derivatives with >4-fold potency improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
